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Compound of Interest

Compound Name: DW71177

Cat. No.: B12376189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the binding affinity of

DW71177, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain

and Extra-Terminal (BET) family of proteins. The following sections detail the quantitative

binding data for DW71177 and provide step-by-step protocols for key binding affinity

measurement techniques.

Introduction to DW71177
DW71177 is a novel small molecule inhibitor that selectively targets the BD1 of BET proteins,

which are crucial regulators of gene expression and are implicated in various diseases,

including cancer.[1][2] Specifically, its robust and specific binding to the acetyl-lysine (Kac)

binding pocket of BD1 has been demonstrated, highlighting its potential as a therapeutic agent.

[1] Accurate measurement of its binding affinity to its target proteins is critical for understanding

its mechanism of action and for the development of effective drug candidates.

Quantitative Binding Affinity Data
Isothermal Titration Calorimetry (ITC) has been utilized to determine the binding affinity of

DW71177 to the bromodomains of BRD4, a key member of the BET protein family. The

equilibrium dissociation constants (Kd) are summarized in the table below.
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Target Protein Binding Affinity (Kd) Technique

BRD4-BD1 6.7 nM
Isothermal Titration

Calorimetry (ITC)

BRD4-BD2 141 nM
Isothermal Titration

Calorimetry (ITC)

Data sourced from BioWorld and DC Chemicals.[3][4]

The data demonstrates the high potency and selectivity of DW71177 for the first bromodomain

of BRD4.

Signaling Pathway and Experimental Workflow
Diagrams
To visualize the context and methodologies described, the following diagrams are provided.
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BET Protein Signaling Pathway and Inhibition by DW71177
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Caption: BET protein signaling and DW71177 inhibition.
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Isothermal Titration Calorimetry (ITC) Experimental Workflow
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Caption: Isothermal Titration Calorimetry workflow.
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Experimental Protocols
Detailed methodologies for three key binding affinity measurement techniques are provided

below.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction in a single experiment.[3][5][6]

Materials:

Microcalorimeter (e.g., MicroCal PEAQ-ITC, ITC200)

Purified BET bromodomain protein (e.g., BRD4-BD1)

DW71177

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Degasser

Protocol:

Sample Preparation:

Dialyze the purified BET bromodomain protein against the chosen buffer extensively to

ensure buffer matching.[7]

Dissolve DW71177 in the final dialysis buffer to the desired concentration. It is crucial that

the buffer for both the protein and the ligand are identical to minimize heats of dilution.[5]

[7]

Degas both the protein and ligand solutions immediately before the experiment to prevent

air bubbles.[5]

Accurately determine the concentrations of both the protein and DW71177 solutions.

Instrument Setup:
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Set the experimental temperature (e.g., 25°C).

Set the stirring speed (e.g., 750 rpm).

Set the reference power (e.g., 10 µcal/sec).

Experimental Run:

Load the BET bromodomain solution into the sample cell (typically 200-300 µL).

Load the DW71177 solution into the injection syringe (typically 40 µL). The concentration

of the ligand in the syringe should be 10-20 times that of the protein in the cell.

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the

syringe tip, and discard this data point during analysis.

Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a spacing of

approximately 150 seconds between injections to allow the system to return to baseline.

Data Analysis:

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of

injectant.

Plot the heat change against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

using the analysis software provided with the instrument.

The fitting will yield the equilibrium dissociation constant (Kd), the stoichiometry of binding

(n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes

in the refractive index at the surface of a sensor chip.[9][10]

Materials:
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SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine)

Purified BET bromodomain protein

DW71177

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Protocol:

Protein Immobilization:

Activate the sensor chip surface by injecting a mixture of EDC and NHS.

Inject the purified BET bromodomain protein over the activated surface to allow for

covalent coupling.

Deactivate any remaining active esters by injecting ethanolamine.

A reference flow cell should be prepared similarly but without protein immobilization to

subtract non-specific binding.

Binding Measurement:

Prepare a series of dilutions of DW71177 in running buffer.

Inject the different concentrations of DW71177 over the sensor surface containing the

immobilized protein and the reference surface.

Monitor the association of DW71177 in real-time.

After the association phase, flow running buffer over the surface to monitor the

dissociation of the DW71177-protein complex.
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Surface Regeneration:

Inject the regeneration solution to remove any bound DW71177 and prepare the surface

for the next injection.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain specific

binding sensorgrams.

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd),

and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent

light emitted from a labeled molecule upon binding to a larger partner.[11][12][13]

Materials:

Fluorescently labeled tracer molecule that binds to the BET bromodomain

Purified BET bromodomain protein

DW71177

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

Microplate reader with fluorescence polarization capabilities

Black, low-volume microplates (e.g., 384-well)

Protocol:

Assay Setup (Competition Assay):

Prepare a solution of the BET bromodomain protein and the fluorescent tracer at a fixed

concentration. The concentration of the protein should be close to the Kd of the tracer for
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optimal assay performance.

Prepare a serial dilution of DW71177.

In a microplate, add the protein-tracer mixture to each well.

Add the serially diluted DW71177 to the wells. Include control wells with no inhibitor

(maximum polarization) and wells with only buffer and tracer (minimum polarization).

Incubation:

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to

reach equilibrium (e.g., 30-60 minutes).

Measurement:

Measure the fluorescence polarization of each well using the microplate reader. Excite the

sample with polarized light and measure the intensity of emitted light parallel and

perpendicular to the excitation plane.

Data Analysis:

The instrument software will calculate the polarization (mP) values.

Plot the mP values against the logarithm of the DW71177 concentration.

Fit the resulting sigmoidal curve to a suitable competition binding model to determine the

IC50 value of DW71177.

The IC50 value can be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff

equation, provided the Kd of the fluorescent tracer and its concentration are known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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